2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl
Overview
Description
[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane: is a complex organophosphorus compound It is characterized by its unique structure, which includes two naphthalene rings and multiple methylphenyl groups attached to phosphorus atoms
Mechanism of Action
Target of Action
The primary targets of (S)-(-)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl, also known as ®-Tol-BINAP, are various organic transformations . Tertiary phosphines, such as ®-Tol-BINAP, have been extensively developed as effective organic catalysts/reagents .
Mode of Action
®-Tol-BINAP interacts with its targets through radical generation and reactions . Phosphine-centered radical species, generated from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations, can give rise to many unprecedented activation modes and reactions .
Biochemical Pathways
The compound affects the biochemical pathways involved in various modern organic transformations . .
Pharmacokinetics
It’s worth noting that the compound has been used in the synthesis of new phosphines , indicating that it may have significant reactivity and potential bioavailability.
Result of Action
The molecular and cellular effects of ®-Tol-BINAP’s action primarily involve the promotion of various modern organic transformations . These transformations can lead to the creation of novel and complex molecular structures .
Biochemical Analysis
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (S)-(-)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-(-)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl have been observed to change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of (S)-(-)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl vary with different dosages in animal models. Studies to determine any threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Transport and Distribution
The transport and distribution of (S)-(-)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl within cells and tissues are complex processes that involve various transporters and binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method includes the use of metallated phosphines, where the phosphorus atoms are introduced into the naphthalene framework through a series of substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality material suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenated reagents and catalysts are employed to facilitate substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: Substituted phosphine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are valuable in catalytic processes such as hydrogenation and hydroformylation .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are explored for their potential in drug development and as diagnostic agents.
Industry: In the industrial sector, this compound is utilized in the synthesis of advanced materials and as a catalyst in various chemical processes. Its ability to form stable complexes with metals makes it valuable in the production of fine chemicals and pharmaceuticals .
Comparison with Similar Compounds
- (S)-(-)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl
- 2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl
- ®-(+)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl
Comparison: Compared to these similar compounds, [1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane exhibits unique steric and electronic properties due to the presence of two naphthalene rings and multiple methylphenyl groups. These structural features enhance its ability to form stable complexes with a wide range of metal centers, making it a versatile ligand in various catalytic applications .
Properties
IUPAC Name |
[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H40P2/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42/h5-32H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPQYDKQISFMJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H40P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153305-67-0, 100165-88-6 | |
Record name | 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1, 1 '-binaphthyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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